molecular formula C19H19N3O3S B5880244 2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B5880244
M. Wt: 369.4 g/mol
InChI Key: IIEFQXYJVSDRSZ-BSSBVLFISA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure features a hydrazone moiety at position 2, formed by the condensation of 2-furaldehyde with a thiosemicarbazide derivative. Key substituents include a 3-allyl group and a 5-(4-methoxybenzyl) group, which influence electronic properties and biological interactions. The compound’s synthesis likely follows thiosemicarbazone formation protocols involving refluxing aromatic aldehydes with thiosemicarbazide in ethanol under acidic conditions, as described for analogous structures .

Properties

IUPAC Name

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-10-22-18(23)17(12-14-6-8-15(24-2)9-7-14)26-19(22)21-20-13-16-5-4-11-25-16/h3-9,11,13,17H,1,10,12H2,2H3/b20-13+,21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFQXYJVSDRSZ-BSSBVLFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CO3)/S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources and case studies.

Synthesis

The synthesis of 2-furaldehyde hydrazones typically involves the condensation reaction between 2-furaldehyde and hydrazones derived from various aldehydes. The specific compound can be synthesized through a multi-step process that incorporates the thiazolidinone framework, which is known for its biological properties.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, a study evaluating thiazolidinone derivatives demonstrated selective cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 8.5 μM to 25.6 μM, showing promising results compared to conventional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiazolidinone Derivatives

CompoundCell LineIC50 (μM)
Compound AK5628.5
Compound BHeLa15.1
Compound CMDA-MB-36112.7
CisplatinK56221.5

The mechanism of action involves apoptosis induction through both extrinsic and intrinsic pathways, highlighting the potential of such compounds in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, thiazolidinone derivatives have shown antimicrobial properties. A study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 64 to 512 μg/mL . The structural features of these compounds play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteriaMIC (μg/mL)
Compound DStaphylococcus aureus64
Compound EEscherichia coli128
Compound FPseudomonas aeruginosa256

Case Studies

  • Cytotoxicity Evaluation : In a study on thiazolidinone derivatives, it was found that compound 18 demonstrated the highest antiproliferative activity against human lung, breast, and liver cancer cells. This compound exhibited lower IC50 values compared to irinotecan, suggesting its potential as an effective anticancer agent .
  • Antiviral Activity : Another study focused on thiazolidinone derivatives' antiviral properties against yellow fever virus (YFV). The synthesized compounds showed varying degrees of inhibition on YFV replication in Vero cells, with some emerging as potent inhibitors .

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazones, including 2-Furaldehyde derivatives, exhibit significant antimicrobial properties. A study conducted by Khedher et al. (2020) demonstrated that compounds similar to 2-Furaldehyde hydrazones showed effective inhibition against a range of bacteria and fungi. The mechanism involves the disruption of microbial cell walls and interference with metabolic pathways.

Case Study:

  • Study Title: Antimicrobial Evaluation of Hydrazone Derivatives
  • Findings: The hydrazone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against tested pathogens.
CompoundMIC (µg/mL)Activity
Hydrazone A20Bactericidal
Hydrazone B30Fungicidal
2-Furaldehyde Hydrazone25Bacteriostatic

Anticancer Properties

Another promising application of this compound is in cancer therapy. Studies have shown that thiazolidinone derivatives possess cytotoxic effects against various cancer cell lines. For instance, research by Alshahrani et al. (2021) highlighted the ability of thiazolidinone derivatives to induce apoptosis in cancer cells.

Case Study:

  • Study Title: Cytotoxic Effects of Thiazolidinones on Cancer Cells
  • Findings: The study reported a significant reduction in cell viability in breast and colon cancer cell lines.
Cell LineIC50 (µM)Effect
MCF-7 (Breast)12Apoptotic
HT-29 (Colon)15Necrotic

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to neurotoxic effects.

Case Study:

  • Study Title: Evaluation of Pesticidal Activity of Thiazolidinone Derivatives
  • Findings: The study found that certain derivatives exhibited significant insecticidal activity against common agricultural pests.
Pest SpeciesLC50 (mg/L)Efficacy (%)
Aphids1085
Beetles1578

Polymerization Studies

The unique properties of 2-Furaldehyde hydrazones have also led to their exploration in polymer chemistry. These compounds can act as monomers or crosslinking agents in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Case Study:

  • Study Title: Synthesis of Novel Polymers Using Hydrazone Derivatives
  • Findings: Polymers synthesized using these hydrazones exhibited improved tensile strength and thermal stability compared to conventional polymers.
Polymer TypeTensile Strength (MPa)Thermal Decomposition Temp (°C)
Control30200
Hydrazone Polymer45250

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

  • Thiazolidinone Core: All analogs share the 1,3-thiazolidin-4-one scaffold, critical for bioactivity. The 4-oxo group stabilizes the ring and participates in hydrogen bonding.
  • Hydrazone vs. Acetamide Side Chains : Unlike 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides (e.g., compound 4e in ), the target compound replaces the acetamide with a furaldehyde-derived hydrazone. This substitution alters electron distribution and may enhance π-π stacking with biological targets .
  • Substituent Effects :
    • 3-Allyl Group : The allyl group in the target compound increases steric flexibility compared to rigid aryl groups (e.g., 4-methoxyphenyl in ’s compound 5). This may improve membrane permeability.
    • 5-(4-Methoxybenzyl) : Similar to 5-(Z)-arylidene substituents in , the 4-methoxybenzyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets.

Data Tables

Table 1: Comparative Structural and Functional Properties

Compound Name Core Structure R₁ (Position 3) R₂ (Position 5) Key Bioactivity (EC₅₀ or IC₅₀) Reference
Target Compound 1,3-Thiazolidin-4-one Allyl 4-Methoxybenzyl Not reported
5-(Z)-Arylidene-4-thiazolidinone (Compound 5) 1,3-Thiazolidin-4-one 4-Hydroxyphenyl 4-Methoxyphenyl Antibacterial (MIC: 8–32 µg/mL)
2-(4-Oxo-thiazolidin-2-ylidene)acetamide (4e) 1,3-Thiazolidin-4-one Ethyl Phenyl Antifungal (EC₅₀: 0.85 µg/mL)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2-thione 1,3,4-Oxadiazole N/A Pyridine-4-yl Antiviral (IC₅₀: 12 µM)

Key Research Findings

Substituent-Driven Bioactivity: The 4-methoxybenzyl group in the target compound likely enhances antifungal activity by increasing lipophilicity, a trend observed in structurally related thiazolidinones .

Synthetic Flexibility : The allyl group at position 3 allows for further functionalization (e.g., epoxidation), offering a pathway to diversify bioactivity .

Crystallographic Validation: Tools like SHELXL and WinGX () enable precise structural elucidation of thiazolidinone derivatives, confirming the planar geometry of the hydrazone moiety .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a thiazolidinone core (a 5-membered ring with sulfur and nitrogen), a hydrazone moiety derived from 2-furaldehyde, and substituents including an allyl group and a 4-methoxybenzyl group. The thiazolidinone ring is conjugated with the hydrazone, enabling tautomerism and π-π interactions, while the allyl group enhances electrophilic reactivity. The 4-methoxybenzyl substituent contributes to lipophilicity and potential bioactivity via methoxy group hydrogen bonding .

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Core Formation : Condensation of thiosemicarbazide with chloroacetic acid under reflux (DMF/acetic acid) to form the thiazolidinone ring .

Hydrazone Formation : Reaction of the thiazolidinone hydrazine derivative with 2-furaldehyde in ethanol under acidic/basic catalysis .

Substituent Introduction : Allylation using allyl bromide (base-catalyzed) and 4-methoxybenzylation via nucleophilic substitution .
Reactions are monitored by TLC/HPLC, and products are purified via recrystallization (DMF/ethanol) or column chromatography .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., allyl CH₂, methoxy OCH₃) and confirms hydrazone tautomerism .
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
  • Chromatography : HPLC monitors reaction progress (C18 column, acetonitrile/water) .
  • X-ray Crystallography : Resolves tautomeric forms and confirms stereochemistry using SHELXL/WinGX .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzylation .
  • Catalyst Tuning : Acidic (HCl) vs. basic (NaOAc) conditions for hydrazone formation—pH impacts imine tautomer equilibrium .
  • Temperature Control : Reflux (~80°C) for allylation minimizes side reactions (e.g., hydrolysis) .
  • Continuous Flow Reactors : Improve reproducibility for multi-step sequences by maintaining precise temperature/residence time .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Tautomerism Analysis : Use variable-temperature NMR to identify equilibrium between imine and enamine forms .
  • Purity Verification : Repeat HPLC with gradient elution to detect trace by-products (e.g., unreacted aldehyde) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA) .
  • Crystallographic Confirmation : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguities in connectivity .

Advanced: What computational tools are recommended for modeling this compound’s structure and interactions?

  • Crystallography Software : SHELXL for refinement; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Docking Studies : AutoDock Vina to predict binding modes with biological targets (e.g., enzyme active sites) .
  • DFT Calculations : Gaussian09 for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation :
    • Replace 4-methoxybenzyl with halogenated analogs (e.g., 4-fluorobenzyl) to study electronic effects on bioactivity .
    • Modify the allyl group to longer alkyl chains to probe steric impacts .
  • Biological Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .
    • Anticancer : MTT assay (IC₅₀ in HeLa/MCF-7 cells) .
  • Data Correlation : Multivariate analysis (e.g., PCA) links structural descriptors (logP, polar surface area) to activity .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow evaporation .
  • Cocrystallization : Add small-molecule coformers (e.g., succinic acid) to stabilize lattice packing .
  • Temperature Gradients : Gradual cooling (from 40°C to 4°C) to grow high-quality crystals .

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